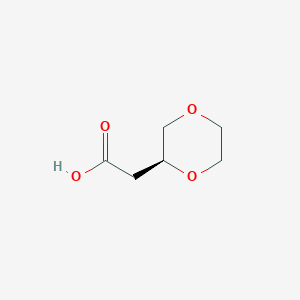

(S)-2-(1,4-dioxan-2-yl)acetic acid

Description

Significance of Chiral Carboxylic Acids in Asymmetric Synthesis Research

Chiral carboxylic acids are fundamental building blocks and catalysts in the field of asymmetric synthesis. Their prevalence in nature, particularly as amino acids, has made them readily available starting materials for the synthesis of complex chiral molecules, a strategy often referred to as "chiral pool synthesis". rsc.org

Key Roles of Chiral Carboxylic Acids:

Chiral Building Blocks: They serve as versatile starting materials for the construction of enantiomerically pure molecules. The carboxylic acid group can be readily transformed into a variety of other functional groups, allowing for diverse synthetic pathways.

Organocatalysts: Chiral carboxylic acids have emerged as effective Brønsted acid catalysts for a range of enantioselective transformations. researchgate.netnih.gov Their acidity, which is intermediate between typical hydrogen bond donors and stronger chiral phosphoric acids, allows them to activate a specific set of substrates. researchgate.netnih.gov This catalytic activity is crucial for promoting reactions that yield a high excess of one enantiomer over the other.

Chiral Ligands: In transition-metal-catalyzed reactions, chiral carboxylic acids can act as ligands that influence the stereochemical outcome of the reaction. rsc.org By coordinating to a metal center, the chiral environment of the carboxylic acid ligand can direct the approach of reactants, leading to the preferential formation of one stereoisomer. Recent advancements have seen chiral carboxylic acids used as powerful ligands in enantioselective C–H functionalization, a highly sought-after transformation in organic synthesis. acs.org

The utility of chiral carboxylic acids is underscored by their application in the synthesis of natural products, therapeutic agents, and advanced materials. rsc.org The development of novel catalytic asymmetric strategies to synthesize α-stereogenic carboxylic acids remains an active area of research. rsc.org

The Role of the 1,4-Dioxane (B91453) Moiety in Stereochemical Control and Molecular Design

The 1,4-dioxane ring is a six-membered heterocycle containing two oxygen atoms at positions 1 and 4. While the parent 1,4-dioxane molecule is achiral, the introduction of substituents can create stereogenic centers, leading to chiral dioxane derivatives. The conformational properties of the dioxane ring play a significant role in its application in stereocontrolled synthesis.

Stereochemical Influence of the 1,4-Dioxane Ring:

Conformational Rigidity: The chair conformation of the 1,4-dioxane ring provides a relatively rigid scaffold. This rigidity can be exploited to control the spatial arrangement of substituents, thereby influencing the stereochemical outcome of reactions at or near the dioxane ring.

Directing Group: The oxygen atoms of the dioxane moiety can act as coordinating sites for metal catalysts, positioning the catalyst in a specific orientation relative to the rest of the molecule. This can be particularly useful in directing reactions to a specific site or face of the molecule.

Solvent Effects: 1,4-dioxane is also widely used as a solvent in organic reactions. In some cases, it has been shown to be the optimal solvent for achieving high yields and enantioselectivities in catalytic reactions. acs.org

The synthesis of functionalized 1,4-dioxanes is an area of ongoing research, with methods being developed for the preparation of 2-mono-, 2,2-, and 2,3-disubstituted derivatives. enamine.net These substituted dioxanes serve as valuable building blocks for medicinal chemistry.

Historical Context and Evolution of Academic Research on (S)-2-(1,4-dioxan-2-yl)acetic acid

Specific academic research detailing the historical development and evolution of studies on this compound is conspicuously absent from the scientific literature. Its commercial availability suggests it is likely utilized as a building block or intermediate in larger synthetic sequences, the details of which may be proprietary or not widely published.

The synthesis of the racemic form, 2-(1,4-dioxan-2-yl)acetic acid, has been reported, often starting from materials like ethyl 2'-(1,4-dioxanyl)-acetate. lookchem.com The synthesis of chiral dioxane derivatives, in general, has been a subject of interest, particularly in the context of preparing intermediates for pharmaceuticals. For instance, processes have been developed for the preparation of 2-(6-substituted-1,3-dioxan-4-yl)acetic acid derivatives, which are precursors to statins. epo.org While these examples involve the related 1,3-dioxane (B1201747) system, they highlight the general interest in chiral acetic acid derivatives of dioxane structures within the pharmaceutical industry.

Given the established importance of both chiral carboxylic acids and the dioxane motif in asymmetric synthesis, it can be inferred that this compound holds potential as a chiral building block. The stereocenter at the 2-position of the dioxane ring, coupled with the reactive carboxylic acid functionality, makes it a candidate for use in the synthesis of more complex, enantiomerically pure molecules. However, without dedicated research studies, its specific applications and the evolution of its use remain largely undocumented in the public domain.

Properties

Molecular Formula |

C6H10O4 |

|---|---|

Molecular Weight |

146.14 g/mol |

IUPAC Name |

2-[(2S)-1,4-dioxan-2-yl]acetic acid |

InChI |

InChI=1S/C6H10O4/c7-6(8)3-5-4-9-1-2-10-5/h5H,1-4H2,(H,7,8)/t5-/m0/s1 |

InChI Key |

FWFUSMMVFVVERM-YFKPBYRVSA-N |

Isomeric SMILES |

C1CO[C@H](CO1)CC(=O)O |

Canonical SMILES |

C1COC(CO1)CC(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for S 2 1,4 Dioxan 2 Yl Acetic Acid

Enantioselective Synthetic Approaches

The synthesis of a specific stereoisomer like (S)-2-(1,4-dioxan-2-yl)acetic acid necessitates the use of enantioselective methods. These approaches are designed to favor the formation of one enantiomer over the other, a critical requirement for producing optically active compounds. Key strategies include asymmetric catalysis, which employs chiral catalysts, and biocatalysis, which utilizes enzymes.

Asymmetric Catalytic Strategies

Asymmetric catalysis stands as a powerful tool for the synthesis of chiral molecules. This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. These catalysts can be broadly categorized into transition metal complexes and small organic molecules (organocatalysts).

Transition metal catalysis is a cornerstone of asymmetric synthesis. Chiral complexes of metals such as rhodium, ruthenium, and iridium are highly effective in a variety of transformations, most notably asymmetric hydrogenation. nih.govrsc.org For the synthesis of this compound, a potential pathway involves the asymmetric hydrogenation of a prochiral precursor, such as 2-(1,4-dioxan-2-ylidene)acetic acid.

In this process, a chiral phosphine (B1218219) ligand coordinates to the metal center, creating a chiral environment that directs the addition of hydrogen across the double bond from a specific face, leading to the desired (S)-enantiomer. Rhodium(I) complexes with chiral 1,4-diphenylphosphine ligands featuring a 1,4-dioxane (B91453) backbone have proven to be efficient catalysts for the asymmetric hydrogenation of related substrates, achieving high enantioselectivities (94% to >99% ee). nih.gov Similarly, iridium-catalyzed asymmetric hydrogenation has been developed for producing chiral tetrahydroquinoxaline derivatives with excellent enantioselectivities, demonstrating the versatility of these catalytic systems. rsc.org The choice of solvent can also be critical, with combinations like toluene/dioxane or ethanol (B145695) being used to selectively obtain either the (R) or (S) enantiomer. rsc.org

Table 1: Examples of Transition Metal-Catalyzed Asymmetric Hydrogenation

| Catalyst System | Substrate Type | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Rh(I) with chiral 1,4-diphenylphosphine ligands | β-substituted enamides | Chiral amines | 94% to >99% | nih.gov |

This table presents data from analogous reactions to illustrate the potential of the methodology.

Organocatalysis has emerged as a complementary field to metal-based catalysis, utilizing small, chiral organic molecules to catalyze asymmetric transformations. nih.gov These metal-free catalysts offer advantages in terms of cost, stability, and lower toxicity. For the synthesis of the chiral 1,4-dioxane core, an organocatalytic enantioselective desymmetrization of oxetanes represents a promising strategy. nih.gov This method can establish quaternary stereocenters with high efficiency and enantioselectivity. nih.gov

Another relevant organocatalytic method is the direct asymmetric aldol (B89426) reaction. Proline, a simple amino acid, has been shown to catalyze the aldol reaction between hydroxyacetone (B41140) and various aldehydes to produce anti-1,2-diols with excellent diastereo- and enantioselectivities. lookchem.commpg.de This principle could be adapted to construct the chiral side chain of the target molecule. Chiral phosphoric acids derived from BINOL are another class of powerful organocatalysts used in reactions like the Hantzsch synthesis of dihydropyridines, achieving excellent yields and enantiomeric excesses. nih.gov

Table 2: Examples of Organocatalytic Enantioselective Reactions

| Organocatalyst | Reaction Type | Product Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Chiral Squaramide | Oxetane Desymmetrization | Chiral 1,4-dioxanes | Not specified | nih.gov |

| Proline | Direct Asymmetric Aldol Reaction | anti-1,2-diols | up to >99% | lookchem.commpg.de |

This table presents data from analogous reactions to illustrate the potential of the methodology.

The success of asymmetric catalysis heavily relies on the design of the chiral ligand or catalyst. nih.gov For a long time, C2-symmetric ligands were predominant in the field. nih.govresearchgate.net However, more recent developments have seen the rise of nonsymmetrical modular P,N-ligands, which have often outperformed their symmetrical counterparts in various metal-catalyzed reactions. nih.gov The design process involves creating modular ligands where steric and electronic properties can be fine-tuned.

A particularly relevant strategy for synthesizing this compound involves using chiral ligands that themselves contain a 1,4-dioxane backbone. nih.gov Such ligands, derived from tartrates, have been shown to form stable chelate conformations with metal catalysts like rhodium, leading to high enantioselectivities in asymmetric hydrogenation reactions. nih.gov The development of new chiral catalysts is often a combination of rational design based on known reaction mechanisms and empirical screening of ligand libraries. nih.gov This dual approach allows for the optimization of catalyst performance for a specific target molecule.

Chemoenzymatic Synthesis and Biocatalysis

Biocatalysis leverages the remarkable selectivity of enzymes to perform chemical transformations. mdpi.com Enzymes operate under mild conditions and are environmentally benign, making them attractive catalysts for the pharmaceutical industry. mdpi.comunits.it Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic steps to create efficient synthetic routes.

Enzymatic kinetic resolution is a widely used and effective method for separating enantiomers from a racemic mixture. This technique is particularly applicable to the synthesis of this compound. The strategy involves first synthesizing the racemic form of the compound, typically as an ester derivative, for example, methyl 2-(1,4-dioxan-2-yl)acetate.

This racemic ester is then subjected to hydrolysis catalyzed by a lipase (B570770). Lipases are a class of hydrolase enzymes that can exhibit high enantioselectivity. In a kinetic resolution, the enzyme selectively catalyzes the hydrolysis of one enantiomer of the ester (e.g., the R-enantiomer) into the corresponding carboxylic acid, while leaving the other enantiomer (the desired S-ester) largely unreacted. nih.govmdpi.com The unreacted (S)-ester can then be separated from the (R)-acid and subsequently hydrolyzed to yield the final product, this compound, in high enantiomeric purity.

Lipases such as Pseudomonas fluorescens lipase and lipase from Thermomyces lanuginosus have demonstrated high efficiency in resolving racemic acetates, yielding both the hydrolyzed alcohol and the remaining acetate (B1210297) with enantiomeric excesses greater than 99%. mdpi.com A similar approach using penicillin G acylase has been used for the enantioselective hydrolysis of racemic amides to produce chiral amines. d-nb.info Dynamic kinetic resolution (DKR) is an advanced version of this technique where the unreacted enantiomer is continuously racemized in situ, theoretically allowing for a 100% yield of the desired single enantiomer. nih.gov

Table 3: Lipases Used in the Kinetic Resolution of Racemic Esters/Acetates

| Enzyme | Substrate Type | Products | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Pseudomonas fluorescens lipase (Amano AK) | rac-1-(2,6-dimethylphenoxy)propan-2-yl acetate | (R)-alcohol and (S)-acetate | >99% | mdpi.com |

| Thermomyces lanuginosus lipase (TLL) | rac-1-(2,6-dimethylphenoxy)propan-2-yl acetate | (R)-alcohol and (S)-acetate | >99% | mdpi.com |

| Candida antarctica lipase B (CAL-B) | Racemic alcohols | Chiral acetates | E-value of 47 | units.it |

This table presents data from analogous reactions to illustrate the potential of the methodology for resolving racemic precursors to the target compound.

Biocatalytic Transformations and Whole-Cell Bioreduction Approaches

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. nih.gov The synthesis of this compound can be envisioned through the asymmetric reduction of a prochiral keto-acid precursor, 2-oxo-2-(1,4-dioxan-2-yl)acetic acid, using enzymes or whole-cell systems. nih.gov

Whole-cell bioreduction is particularly advantageous as it provides the necessary enzymes and cofactor regeneration systems in their natural cellular environment. nih.gov A common approach involves using recombinant E. coli cells that overexpress a specific carbonyl reductase or alcohol dehydrogenase with the desired stereoselectivity. To drive the reaction, a co-expressing system, often including glucose dehydrogenase (GDH), is used to regenerate the NADPH or NADH cofactor consumed during the reduction. Biocatalysis can be performed under mild conditions, often leading to high enantiomeric excess (e.e.) and yields. nih.gov

For the synthesis of the target molecule, a whole-cell system could be employed as follows:

Substrate: 2-(1,4-Dioxan-2-yl)-2-oxoacetic acid is fed to the whole-cell suspension.

Biocatalyst: Recombinant E. coli expressing a ketoreductase that selectively produces the (S)-alcohol.

Cofactor Regeneration: A co-substrate like glucose is added to facilitate NAD(P)H regeneration via endogenous or co-expressed dehydrogenases.

Reaction Conditions: The reaction is typically run in an aqueous buffer at a controlled pH and mild temperature (e.g., 25-37°C). google.com

The key to this approach is identifying or engineering a reductase that accepts the bulky dioxane-substituted ketoacid as a substrate and exhibits high (S)-selectivity.

Enzyme Engineering and Substrate Scope Investigations for Selective Biocatalysis

While nature provides a vast library of enzymes, their native substrate scope or selectivity may not be optimal for non-natural substrates like 2-(1,4-dioxan-2-yl)-2-oxoacetic acid. nih.gov Enzyme engineering, through techniques like directed evolution and rational design, can overcome these limitations. iiserpune.ac.innih.gov

Rational Design involves using computational modeling and structural biology to identify key amino acid residues in the enzyme's active site that influence substrate binding and stereoselectivity. iiserpune.ac.in For instance, the active site of a candidate reductase could be mutated to better accommodate the dioxane ring, potentially by replacing bulky residues with smaller ones to expand the binding pocket. nih.gov

Directed Evolution employs iterative rounds of random mutagenesis and high-throughput screening to evolve enzymes with desired properties. researchgate.net This process can significantly enhance an enzyme's activity, stability, and enantioselectivity towards a specific substrate without prior knowledge of its structure.

Substrate Scope Investigations are crucial for identifying suitable starting enzymes. Aldose reductase, for example, is known for its broad substrate specificity for various aldehydes, including those with hydrophobic and aromatic groups, which suggests that related reductases might accept dioxane-containing substrates. nih.gov By screening a library of reductases against the target keto-acid or similar analogs, researchers can identify promising candidates for further engineering. The ultimate goal is to develop a biocatalyst that produces this compound with high conversion and enantiomeric purity. researchgate.net

Chiral Auxiliary-Mediated Asymmetric Syntheses

A well-established method for controlling stereochemistry is the use of chiral auxiliaries. wikipedia.org This strategy involves temporarily attaching a chiral molecule to a prochiral substrate. numberanalytics.com The auxiliary then directs the stereochemical outcome of a subsequent reaction before being cleaved, yielding the enantiomerically enriched product and allowing for the auxiliary's recovery. wikipedia.orgresearchgate.net

Diastereoselective Approaches Utilizing Stoichiometric Chiral Auxiliaries

In this approach, a prochiral starting material is covalently bonded to a chiral auxiliary to form a new compound. numberanalytics.com Subsequent reactions on this compound are directed by the auxiliary, leading to the preferential formation of one diastereomer over the other. alchemyst.co.uk

For the synthesis of this compound, one could attach a chiral auxiliary to a glyoxylic acid derivative. A prominent example is the use of Evans oxazolidinone auxiliaries. researchgate.net The N-glycolyl oxazolidinone can be synthesized and then subjected to a diastereoselective reaction to introduce the dioxane moiety. The steric hindrance provided by the auxiliary blocks one face of the molecule, guiding the reaction to occur from the opposite face and establishing the desired stereocenter. numberanalytics.comresearchgate.net Other effective auxiliaries include Oppolzer's camphorsultam and pseudoephedrine derivatives. researchgate.netsigmaaldrich.com

Table 1: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Application | Diastereomeric Ratio (d.r.) Range |

|---|---|---|

| Evans Oxazolidinones | Aldol, Alkylation, Acylation Reactions | >90:10 to >99:1 |

| Oppolzer's Camphorsultam | Alkylation, Diels-Alder Reactions | >90:10 to >98:2 |

| Pseudoephedrine | Asymmetric Alkylation | >95:5 |

| (R)-BINOL | Aldehyde Additions, Alkylations | Variable, up to >90:10 |

Auxiliary Cleavage and Efficient Recycling Methodologies

A critical step in this synthetic strategy is the removal of the chiral auxiliary without causing racemization of the newly formed stereocenter. researchgate.net The choice of cleavage method depends on the type of auxiliary and the stability of the product. For N-acyl oxazolidinones, common cleavage conditions include hydrolysis with lithium hydroxide (B78521) (LiOH) or transesterification to release the chiral carboxylic acid. researchgate.net

The efficiency and cost-effectiveness of this methodology are significantly enhanced by the ability to recover and recycle the chiral auxiliary. sigmaaldrich.com After cleavage, the auxiliary is typically separated from the product through extraction or chromatography and can be reused in subsequent syntheses, making the process more economical and sustainable.

Classical Resolution Techniques and Modern Enhancements

Classical resolution is a robust method for separating a racemic mixture into its constituent enantiomers. This technique is particularly useful when a direct asymmetric synthesis is not feasible or is low-yielding.

Diastereomeric Salt Formation and Crystallization for Chiral Enrichment

The most common method for resolving a racemic carboxylic acid like 2-(1,4-dioxan-2-yl)acetic acid is through the formation of diastereomeric salts. libretexts.org This process involves reacting the racemic acid with an enantiomerically pure chiral base. libretexts.org The resulting products are a pair of diastereomeric salts ((R)-acid·(R)-base and (S)-acid·(R)-base), which, unlike enantiomers, have different physical properties such as solubility. wikipedia.org

This difference in solubility allows for their separation by fractional crystallization. libretexts.org One diastereomer will preferentially crystallize from a suitable solvent, leaving the other dissolved in the mother liquor. After separation, the desired enantiomer of the acid is recovered by treating the isolated salt with a strong acid to break the ionic bond and remove the chiral base. libretexts.org The chiral resolving agent can often be recovered and reused.

Table 2: Common Chiral Resolving Agents for Carboxylic Acids

| Chiral Base | Typical Application |

|---|---|

| (R)-(+)-1-Phenylethylamine | Resolution of various racemic acids |

| (S)-(-)-1-Phenylethylamine | Resolution of various racemic acids |

| Brucine | Resolution of acidic compounds |

| Strychnine | Resolution of acidic compounds |

| (1R,2S)-(-)-Ephedrine | Resolution of various racemic acids |

Modern enhancements to this classical technique include high-throughput screening of various chiral bases and solvent systems to quickly identify the optimal conditions for efficient separation. kiko-tech.co.jp

Preparative Chromatographic Enantioseparation Methods for this compound

The isolation of the desired (S)-enantiomer of 2-(1,4-dioxan-2-yl)acetic acid from a racemic mixture is a critical step for its application in stereospecific synthesis. Preparative chromatography, including High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), stands as a primary technique for achieving high enantiomeric purity on a large scale. nih.govselvita.com

Supercritical Fluid Chromatography (SFC) has emerged as a particularly powerful and preferred method for preparative chiral separations. selvita.comchromatographyonline.com Its advantages over traditional HPLC include faster separations, reduced consumption of organic solvents, and consequently, a lower environmental impact. nih.govchromatographyonline.com The use of supercritical carbon dioxide as the main component of the mobile phase allows for higher flow rates and shorter column equilibration times, which significantly enhances productivity. selvita.com

For the separation of acidic compounds like this compound, polysaccharide-based chiral stationary phases (CSPs) are highly effective. nih.gov Immobilized amylose (B160209) and cellulose-based columns, such as those in the Daicel CHIRALPAK® series (e.g., IA, IB, IC, IG), offer broad applicability and robust performance under both HPLC and SFC conditions. elementlabsolutions.com The selection of the mobile phase is crucial; in SFC, a mixture of CO2 and an alcohol modifier (like methanol (B129727) or ethanol) is common. For acidic analytes, the inherent acidity of CO2 in the mobile phase can sometimes be sufficient to achieve good separation without the need for acidic additives like trifluoroacetic acid, which simplifies product recovery. chiraltech.com

Alternatively, protein-based CSPs, such as CHIRALPAK AGP or HSA, are specifically designed for resolving acidic compounds in reversed-phase HPLC mode, using aqueous buffers with low organic modifier content. elementlabsolutions.com

Below are representative conditions for the preparative chiral separation of a racemic mixture of 2-(1,4-dioxan-2-yl)acetic acid.

Table 1: Representative Preparative Chiral Chromatography Conditions

| Parameter | Preparative SFC | Preparative HPLC (Reversed-Phase) |

| Column | Daicel CHIRALPAK® IG (Immobilized Amylose tris(3-chloro-5-methylphenylcarbamate)) | Daicel CHIRALPAK® AGP (α1-acid glycoprotein) |

| Dimensions | 250 x 30 mm, 5 µm | 150 x 10 mm, 5 µm |

| Mobile Phase | CO2 / Methanol (80:20, v/v) | 10 mM Ammonium Acetate Buffer (pH 6.0) / Acetonitrile (90:10, v/v) |

| Flow Rate | 70 g/min | 5.0 mL/min |

| Temperature | 35 °C | 25 °C |

| Back Pressure | 150 bar | N/A |

| Detection | UV at 210 nm | UV at 210 nm |

| Outcome | Baseline separation of enantiomers with high loading capacity and purity (>99% e.e.). | Separation of enantiomers suitable for analytical and semi-preparative scales. |

Multi-Component Reactions Incorporating the 1,4-Dioxane Framework

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the essential parts of all starting materials, represent a highly efficient strategy in modern organic synthesis. frontiersin.org While specific named MCRs for the direct synthesis of this compound are not prominently documented, tandem reactions that exhibit MCR-like efficiency are key to constructing the 1,4-dioxane ring.

A highly relevant strategy for forming substituted cyclic ethers is the tandem oxa-Michael addition. beilstein-journals.orgacs.org This approach can be adapted to form the 1,4-dioxane framework. For instance, a plausible, highly convergent synthesis could involve a catalyzed tandem double oxa-Michael addition. In this conceptual pathway, a chiral C4 synthon containing two hydroxyl groups, such as a derivative of (S)-3,4-dihydroxybutanoic acid, could react with a C2 synthon bearing two electrophilic centers that can act as Michael acceptors.

More established is the synthesis of functionalized 1,4-dioxanes through a sequence commencing with the ring-opening of a chiral epoxide. enamine.net A key step involves the reaction of an epoxide with an ethylene (B1197577) glycol monosodium salt, followed by an intramolecular cyclization of the resulting diol. enamine.net This sequence, while not a true MCR, is a one-pot procedure that efficiently assembles the core structure.

Furthermore, tandem reactions involving the Rh-catalyzed hydroacylation of alkynes followed by an intramolecular oxa-Michael addition have been successfully used to synthesize other oxygen-containing heterocycles like chroman-4-ones. nih.gov Adapting this principle, one could envision a reaction between a chiral alcohol and a molecule containing both an alkyne and a Michael acceptor to construct complex cyclic ethers, showcasing the power of tandem strategies in building the 1,4-dioxane framework with high levels of control and efficiency.

Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry principles into synthetic design focuses on minimizing environmental impact through waste reduction, energy efficiency, and the use of sustainable materials.

Development of Solvent-Free and Aqueous Medium Synthetic Routes

A primary goal of green chemistry is to reduce or eliminate the use of volatile organic solvents. Water is considered the most desirable green solvent due to its non-toxicity, non-flammability, and abundance. researchgate.net The synthesis of the 1,4-dioxane ring often involves diol precursors which can have some solubility and reactivity in aqueous media. Molecular dynamics studies have confirmed that 1,4-dioxane can form hydrogen bonds with water, which is a key consideration for designing aqueous synthetic routes. nih.gov While many traditional methods for dioxane synthesis, such as the dehydration of ethylene glycol, produce water, conducting the entire reaction in an aqueous medium presents challenges but remains a key goal for sustainable synthesis. youtube.com

Solvent-free reaction conditions represent another pinnacle of green synthesis. rsc.org A promising approach is the use of deep eutectic solvents (DES), which are mixtures of hydrogen bond donors and acceptors that form a liquid at a low temperature. These can act as both the catalyst and the reaction medium, are often biodegradable, and can be recycled. While not yet specifically documented for this compound, the successful use of a DES for the solvent-free synthesis of other heterocyclic systems, like dipyrromethanes, demonstrates the potential of this technology. rsc.org Another established route involves the catalytic dimerization of oxirane over a solid acid catalyst, which can be performed in a continuous pipe reactor with high selectivity and minimal solvent waste. mdpi.comresearchgate.net

Atom Economy and Process Intensification in Reaction Design

Atom Economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the desired final product. rsc.org A classic route to cyclic ethers is the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide. masterorganicchemistry.com A hypothetical synthesis of the 1,4-dioxane ring via an intramolecular Williamson ether synthesis starting from 2-(2-hydroxyethoxy)ethanol would have a theoretical atom economy of 100%. However, a more practical intermolecular approach, reacting a diol with a dihalide (e.g., ethylene glycol with 1,2-dichloroethane), generates a significant amount of salt byproduct (2 NaCl), drastically lowering the atom economy.

Table 2: Atom Economy Comparison of 1,4-Dioxane Synthesis Routes

| Reaction | Reactants | Desired Product | Byproducts | % Atom Economy |

| Dimerization of Oxirane | 2 C2H4O | C4H8O2 | None | 100% |

| Williamson Synthesis | C2H6O2 + C2H4Cl2 + 2 NaOH | C4H8O2 | 2 NaCl + 2 H2O | 36.5% |

As shown in the table, the catalytic dimerization of oxirane is a far superior route in terms of atom economy. mdpi.com This highlights the importance of reaction design in minimizing waste at the molecular level.

Process Intensification (PI) aims to develop smaller, cleaner, and more energy-efficient chemical processes. primescholars.comelsevier.com This is often achieved by transitioning from traditional batch reactors to continuous flow systems. frontiersin.org A batch synthesis of this compound, for example, could be intensified by implementing a continuous flow reactor. The benefits would include:

Enhanced Safety: Small reactor volumes minimize the risk associated with handling reactive intermediates.

Superior Heat Transfer: The high surface-area-to-volume ratio in microreactors or tubular reactors allows for precise temperature control, preventing side reactions and improving product quality.

Increased Throughput: Continuous operation allows for higher productivity compared to the cycling times of batch processes.

Integration of Operations: Flow chemistry enables the coupling of reaction, separation, and purification steps into a single, automated sequence, further reducing the process footprint and operational costs. abo.fi

By applying the principles of high atom economy and process intensification, the synthesis of this compound can be made significantly more efficient and sustainable.

Mechanistic Investigations into the Formation and Reactivity of S 2 1,4 Dioxan 2 Yl Acetic Acid

Elucidation of Reaction Pathways in Asymmetric Synthetic Methodologies

The synthesis of (S)-2-(1,4-dioxan-2-yl)acetic acid can be approached through several strategic pathways, primarily falling under the categories of asymmetric synthesis or chiral resolution of a racemic mixture.

One of the most common methods for obtaining enantiomerically pure compounds is through chiral resolution . wikipedia.org This technique involves the separation of a racemic mixture into its individual enantiomers. For carboxylic acids like 2-(1,4-dioxan-2-yl)acetic acid, this is often achieved by forming diastereomeric salts with a chiral resolving agent, such as a chiral amine. The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization. wikipedia.org Once separated, the pure enantiomer of the acid can be recovered by removing the resolving agent. wikipedia.org A similar approach has been successfully applied to resolve 2-hydroxymethyl-1,4-dioxane, a structurally related precursor, using (R)- or (S)-1-phenylethylamine. nih.gov While effective, a significant drawback of classical resolution is that the maximum theoretical yield for the desired enantiomer is 50%, unless the undesired enantiomer can be racemized and recycled. york.ac.uk

Asymmetric synthesis , which creates the desired stereocenter in a controlled manner, offers a more atom-economical approach. wikipedia.org A key strategy in asymmetric synthesis involves the use of chiral auxiliaries . These are chiral molecules that are temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. york.ac.uk After the desired transformation, the auxiliary is removed, having fulfilled its role in inducing asymmetry. chemrxiv.org

Another powerful method is catalytic asymmetric synthesis , which employs a chiral catalyst to produce an enantiomerically enriched product. chemrxiv.org For the synthesis of chiral acids and their precursors, asymmetric hydrogenation of a suitable unsaturated precursor is a prominent technique. For example, the asymmetric hydrogenation of specific esters using ruthenium-based catalysts is a well-established method for producing chiral alcohols and acids. openalex.org

In the context of complex molecule synthesis, such as that of dolutegravir (B560016), the side chain corresponding to this compound is often constructed through a multi-step sequence where the stereochemistry is set early on and carried through subsequent transformations. researchgate.netacs.org

Stereochemical Control Mechanisms and Transition State Analysis of Enantioselective Processes

The stereochemical outcome of an enantioselective reaction is determined by the relative energies of the diastereomeric transition states leading to the different enantiomers. A larger energy difference between these transition states results in higher enantioselectivity.

In asymmetric hydrogenation , the catalyst and the substrate form a chiral complex. The stereochemistry of the final product is dictated by the facial selectivity of the hydride transfer from the metal to the double bond. The most stable transition state, which leads to the major enantiomer, is the one that minimizes steric clashes between the substituents on the substrate and the chiral ligands on the catalyst.

For reactions employing chiral auxiliaries , the auxiliary enforces a specific conformation on the substrate, exposing one face of a reactive center to attack while shielding the other. For instance, in the alkylation of an enolate derived from a substrate bearing a chiral auxiliary, the auxiliary's steric bulk will direct the incoming electrophile to the less hindered face. The predictability of these reactions is often high, and the sense of asymmetric induction can be confirmed through methods like X-ray crystallography of the product or intermediates. york.ac.uk

Computational methods, such as Density Functional Theory (DFT) calculations, are increasingly used to model the transition states of stereoselective reactions. These calculations provide valuable insights into the non-covalent interactions, such as hydrogen bonds and steric repulsions, that govern stereoselectivity. rsc.org By understanding the geometry and energetics of the competing transition states, chemists can rationally design more selective catalysts and reaction conditions.

Influence of Electronic and Steric Factors on Stereoselectivity in Reactions Involving this compound Precursors

Both electronic and steric effects play a crucial role in determining the efficiency and stereoselectivity of synthetic transformations leading to this compound and its precursors. researchgate.netuwindsor.ca

Steric factors are often the dominant force in stereochemical control. In catalytic asymmetric reactions, the size and shape of the chiral ligand and the substituents on the substrate are paramount. For example, in the asymmetric synthesis of helicenes, the choice of a bulky chiral ligand was critical for achieving high enantioselectivity in a gold-catalyzed hydroarylation. nih.gov Similarly, in the synthesis of precursors to the dioxane ring, the steric hindrance presented by protecting groups or the substituents on a chiral auxiliary will direct the approach of reagents. chemrxiv.org

Electronic effects also contribute significantly to reactivity and selectivity. Electron-donating or electron-withdrawing groups can influence the electron density at the reaction center, affecting the rate of reaction and the stability of intermediates and transition states. uwindsor.ca For instance, in the hydrolysis of unsymmetrical imides, the electronic nature of substituents can dictate which acyl group is cleaved. uwindsor.ca In the context of synthesizing the dioxane ring, which contains two ether oxygens, the electronic effects of these atoms and any adjacent substituents will influence the reactivity of the ring and its precursors.

The interplay between steric and electronic effects is often complex. uwindsor.ca For example, a substituent may be electronically favorable for a reaction but sterically disfavored, leading to a compromise in reactivity or selectivity. Careful tuning of both factors is often necessary to achieve the desired outcome.

Kinetic and Thermodynamic Studies of Key Synthetic Steps

Kinetic and thermodynamic studies provide quantitative data on reaction rates and equilibria, which are essential for understanding reaction mechanisms and optimizing reaction conditions.

Kinetic studies measure how the rate of a reaction is affected by factors such as concentration, temperature, and the presence of a catalyst. For the synthesis of this compound, kinetic analysis of a key stereodetermining step can reveal the order of the reaction with respect to each reactant and the catalyst, providing evidence for the proposed mechanism. For example, in a catalytic cycle, kinetic data can help to identify the rate-determining step.

Thermodynamic studies focus on the energy changes that occur during a reaction and determine the position of equilibrium. For reversible steps in a synthetic sequence, the relative thermodynamic stability of reactants and products will determine the maximum possible yield.

A common method that combines aspects of both kinetics and thermodynamics is the use of a kinetic resolution . In this process, the two enantiomers of a racemic starting material react with a chiral reagent or catalyst at different rates. This difference in rates allows for the separation of the faster-reacting enantiomer (as the product) from the slower-reacting one (as unreacted starting material). The efficiency of a kinetic resolution is determined by the ratio of the rate constants for the two enantiomers (k_fast / k_slow).

While specific kinetic and thermodynamic data for the synthesis of this compound are not widely published in readily accessible literature, such studies are a cornerstone of process chemistry in the pharmaceutical industry for ensuring the scalability, efficiency, and safety of a synthetic route. acs.org For instance, the optimization of reaction conditions, such as temperature and reaction time, for the synthesis of dolutegravir would have been guided by detailed kinetic and thermodynamic analysis. acs.org

Stereochemical Purity and Configurational Stability of S 2 1,4 Dioxan 2 Yl Acetic Acid

Factors Affecting Enantiomeric Excess and Optical Purity During Synthesis and Storage

The enantiomeric excess (e.e.) and optical purity of (S)-2-(1,4-dioxan-2-yl)acetic acid are paramount considerations that begin with its synthesis and extend through its storage. Several factors can influence the stereochemical outcome of the final product.

During synthesis, the choice of chiral starting material or chiral catalyst is a primary determinant of the initial enantiomeric excess. For instance, the synthesis of chiral 1,4-dioxane (B91453) derivatives can be achieved through methods such as the asymmetric dihydroxylation of a suitable olefin followed by cyclization, or by employing chiral pool starting materials. The reaction conditions, including temperature, solvent, and the nature of the reagents, can significantly impact the stereoselectivity of these transformations.

Once synthesized, the stability of the stereocenter during storage is crucial. Factors that can potentially lead to a degradation of enantiomeric purity over time include:

Temperature: Elevated temperatures can provide the necessary activation energy for racemization processes.

pH: The presence of acidic or basic impurities can catalyze the epimerization of the stereocenter. For this compound, the acidic proton of the carboxylic acid group and the protons on the carbon adjacent to the carbonyl group could be susceptible to abstraction under basic conditions, potentially leading to racemization.

Solvent: The polarity and protic nature of the storage solvent can influence the rate of racemization. Protic solvents may facilitate proton exchange, contributing to epimerization.

| Factor | Potential Impact on Stereochemical Purity |

| Synthesis Temperature | Can affect the selectivity of chiral catalysts or reagents. |

| Choice of Chiral Source | Determines the initial maximum achievable enantiomeric excess. |

| Storage Temperature | Higher temperatures can increase the rate of racemization. |

| pH of Solution | Acidic or basic conditions can catalyze epimerization. |

| Solvent Polarity | May influence the transition state energies for racemization pathways. |

Investigation of Epimerization and Racemization Pathways Under Diverse Reaction Conditions

The configurational stability of this compound is threatened by epimerization, the change in configuration at one of several stereocenters, and racemization, the formation of an equal mixture of enantiomers. The most likely pathway for the racemization of this compound involves the deprotonation at the alpha-carbon to the carboxyl group, forming a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, leading to a mixture of the (S) and (R) enantiomers.

The susceptibility to this pathway is influenced by several conditions:

Base Strength: Strong bases are more likely to deprotonate the alpha-carbon, initiating racemization. Even weak bases, over extended periods or at elevated temperatures, can facilitate this process.

Temperature: As with storage, higher reaction temperatures provide the energy to overcome the activation barrier for enolate formation and subsequent racemization.

Solvent Effects: Protic solvents can act as proton donors for the reprotonation of the enolate intermediate, potentially influencing the rate of racemization. Aprotic solvents may be preferred for reactions where the stereochemical integrity of the alpha-carbon is critical.

Studies on similar chiral carboxylic acids have shown that the presence of the dioxane ring may also influence the stability of the stereocenter. The ether oxygens in the dioxane ring can potentially coordinate with metal ions or other reagents, which could either stabilize the desired stereoisomer or, conversely, facilitate an undesired epimerization pathway depending on the specific reaction conditions.

| Condition | Potential Pathway | Consequence |

| Presence of Strong Base | Alpha-deprotonation | Racemization |

| Elevated Temperature | Increased rate of enolate formation | Racemization |

| Protic Solvents | Facilitation of proton exchange | Potential for increased racemization |

Strategic Utilization of S 2 1,4 Dioxan 2 Yl Acetic Acid As a Chiral Building Block in Advanced Organic Synthesis

Enantioselective Construction of Complex Chiral Molecules and Natural Product Fragments

The inherent chirality of (S)-2-(1,4-dioxan-2-yl)acetic acid makes it a valuable component of the "chiral pool," a collection of readily available, enantiomerically pure compounds that can be incorporated into synthetic routes to create new stereocenters with a high degree of control. While direct and extensive examples of its use in the total synthesis of complex natural products are not widely documented in publicly available literature, its structural motif is present in various natural products. The 1,4-dioxane (B91453) ring can serve as a latent diol or a scaffold to control the spatial arrangement of functional groups, which is a critical aspect in the synthesis of intricate molecular architectures.

The synthetic utility of similar 1,4-dioxane structures has been demonstrated in the synthesis of various natural products. For instance, the 1,4-benzodioxane (B1196944) lignan (B3055560) natural products, which possess a range of biological activities, feature a related dioxane ring system. The synthesis of these molecules often relies on the strategic formation of this heterocyclic core to establish the correct stereochemistry. Although not a direct application of This compound , these syntheses highlight the potential of the 1,4-dioxane moiety as a key structural element in the construction of biologically active natural products.

Role in the Stereocontrolled Synthesis of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs) Precursors

The stereochemistry of a drug molecule is crucial for its pharmacological activity and safety. Chiral building blocks like This compound are therefore of high interest in the pharmaceutical industry for the development of single-enantiomer drugs.

A notable application of a closely related structure is in the synthesis of statins, a class of cholesterol-lowering drugs. A European patent describes a process for the preparation of 2-(6-substituted-1,3-dioxan-4-yl)acetic acid derivatives as key intermediates for HMG-CoA reductase inhibitors, the pharmacological target of statins. portico.orgnih.gov This process underscores the utility of dioxane-containing chiral acids in constructing the side chains of these important pharmaceuticals with high enantiomeric and diastereomeric purity. portico.org While this example features a 1,3-dioxane (B1201747), the underlying principle of using a chiral cyclic ether acid as a building block for a pharmaceutical intermediate is directly transferable to the 1,4-dioxane analogue.

Furthermore, the synthesis of functionalized 1,4-dioxanes has been explored as a source of advanced building blocks for medicinal chemistry. These efforts aim to create novel scaffolds with three-dimensional complexity, which can be valuable in the design of new drug candidates with improved properties.

The identification of 2-(thiophen-2-yl)acetic acid derivatives as potent inhibitors of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), a target for anti-inflammatory and cancer therapies, provides another relevant example. nih.govnuph.edu.ua This showcases how a simple acetic acid derivative can serve as a platform for the development of bioactive molecules through further chemical modifications. nih.govnuph.edu.ua

Application in the Enantioselective Synthesis of Agrochemical Intermediates and Biologically Active Compounds

Similar to pharmaceuticals, the efficacy and selectivity of agrochemicals are often dependent on their stereochemistry. The use of chiral building blocks in agrochemical synthesis can lead to products with enhanced activity against target pests and reduced off-target effects on beneficial organisms and the environment.

While specific examples detailing the use of This compound in the synthesis of agrochemical intermediates are not prominently reported in the literature, the structural motif of 2,4-dichlorophenoxyacetic acid (2,4-D) and its analogs is a well-known herbicide. nih.gov The development of new herbicides and pesticides often involves the exploration of novel chiral scaffolds to improve their biological profiles. The unique stereochemical and functional features of This compound make it a potential candidate for incorporation into new agrochemical discovery programs.

Exploration of this compound in the Formation of Chiral Polymers and Advanced Materials Precursors

Chiral polymers are materials with ordered, helical structures that can exhibit unique optical and chemical properties. These properties make them promising for applications in chiral separations, asymmetric catalysis, and advanced optics. The incorporation of chiral monomers, such as derivatives of This compound , into a polymer backbone can induce a preferred helical sense.

Research in this area has demonstrated the synthesis of chiral polymers from acrylamide (B121943) monomers containing a chiral 1,3-dioxane unit. These monomers have been successfully copolymerized to create cross-linked polymer beads. While this research focused on a 1,3-dioxane system, the principle of using a chiral cyclic ether as a monomer to impart chirality to a polymer is directly applicable. The carboxylic acid functionality of This compound provides a convenient handle for its conversion into a polymerizable monomer, for example, by transformation into an acrylate (B77674) or acrylamide derivative.

Chemical Modification and Derivatization Strategies for Targeted Synthetic Applications

The synthetic versatility of This compound is significantly enhanced by the ability to selectively modify its carboxylic acid group. This functional group can be readily converted into a wide range of other functionalities, opening up diverse avenues for its application in organic synthesis.

Standard transformations of the carboxylic acid group include its conversion to:

Esters: Reaction with various alcohols under acidic or coupling agent-mediated conditions can yield a variety of esters. This is useful for protecting the carboxylic acid, modifying solubility, or for use in subsequent reactions.

Amides: Coupling with amines using standard peptide coupling reagents (e.g., DCC, EDC, HATU) provides access to a wide array of amides. This is a common strategy in the synthesis of biologically active molecules.

Acid Chlorides: Treatment with reagents such as thionyl chloride or oxalyl chloride converts the carboxylic acid to the more reactive acid chloride, which can then be used to form esters, amides, and other acyl derivatives under milder conditions. A study on the synthesis of (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives utilized the corresponding acid chlorides for coupling with various nucleophiles. nih.gov

Alcohols: Reduction of the carboxylic acid or its ester derivative using reducing agents like lithium aluminum hydride (LiAlH4) or borane (B79455) (BH3) can provide the corresponding primary alcohol. This opens up further synthetic possibilities, such as oxidation to the aldehyde or conversion to leaving groups for substitution reactions.

These derivatization strategies allow for the tailored incorporation of the chiral 1,4-dioxane moiety into a wide range of target molecules, making This compound a highly adaptable building block in modern organic synthesis.

Computational Chemistry and Theoretical Studies on S 2 1,4 Dioxan 2 Yl Acetic Acid

Molecular Conformation and Conformational Analysis of the Dioxane Ring and Acetic Acid Moiety

There are no specific published studies on the conformational analysis of (S)-2-(1,4-dioxan-2-yl)acetic acid. A theoretical investigation would typically involve mapping the potential energy surface to identify stable conformers. For the 1,4-dioxane (B91453) ring, this would involve determining the preference for chair, boat, or twist-boat conformations and the axial versus equatorial positioning of the acetic acid substituent. The orientation and rotational barriers of the acetic acid side chain itself would also be a key area of analysis.

Quantum Chemical Calculations of Electronic Structure, Charge Distribution, and Reactivity Descriptors

Detailed quantum chemical calculations for this compound are not available in the current body of scientific literature. Such calculations would provide insights into the molecule's electronic properties, including the distribution of electron density and the energies of its frontier molecular orbitals (HOMO and LUMO). Reactivity descriptors like electrostatic potential maps and Fukui functions could be derived to predict sites susceptible to nucleophilic or electrophilic attack.

Computational Modeling of Enantioselective Reaction Transition States and Stereoselectivity Prediction

The scientific literature lacks any computational models detailing the transition states of enantioselective reactions involving this compound. This type of modeling is instrumental in understanding the origins of stereoselectivity in asymmetric synthesis. rsc.orgmdpi.com By calculating the energies of transition states leading to different stereoisomeric products, chemists can predict and explain the enantiomeric excess observed experimentally.

Development of Structure-Reactivity Relationships and Mechanistic Insights from Theoretical Data

Due to the absence of the foundational theoretical data described in the preceding sections, no structure-reactivity relationships or detailed mechanistic insights based on computational studies have been developed for this compound. Establishing these relationships is a key goal of computational chemistry, allowing for the rational design of new reactions and catalysts.

Advanced Analytical Methodologies for Stereochemical Characterization of S 2 1,4 Dioxan 2 Yl Acetic Acid

Chiral Chromatography for Enantiomeric Excess Determination (e.g., Chiral HPLC, Chiral GC)

Chiral chromatography is the cornerstone for determining the enantiomeric purity of chiral compounds. gcms.cz This technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to their separation. bgb-analytik.com The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends largely on the analyte's volatility and thermal stability.

Chiral High-Performance Liquid Chromatography (HPLC): For a non-volatile compound like (S)-2-(1,4-dioxan-2-yl)acetic acid, chiral HPLC is the method of choice. The separation is based on the transient formation of diastereomeric complexes between the enantiomers and the CSP. bgb-analytik.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely used for their broad applicability. nih.gov For carboxylic acids, derivatization to esters or amides is a common strategy to improve peak shape and resolution, although direct separation is often achievable.

A typical method development protocol would involve screening a set of polysaccharide-based columns with various mobile phases. bgb-analytik.com The mobile phase often consists of a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier such as isopropanol (B130326) or ethanol (B145695). The addition of a small amount of an acidic modifier, like trifluoroacetic acid (TFA), is often necessary when analyzing free carboxylic acids to suppress ionization and reduce peak tailing.

Table 1: Illustrative Chiral HPLC Parameters for Carboxylic Acid Separation

| Parameter | Condition | Rationale |

|---|---|---|

| Column | Polysaccharide-based CSP (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) | Broad enantioselectivity for a wide range of compounds, including carboxylic acids. nih.gov |

| Mobile Phase | Hexane/Isopropanol with 0.1% Trifluoroacetic Acid (TFA) | Balances retention and selectivity; TFA suppresses carboxylate ionization for better peak shape. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm internal diameter column. |

| Detection | UV at 210 nm | The carboxylic acid chromophore provides sufficient absorption at low wavelengths. |

The enantiomeric excess (e.e.) is determined by integrating the peak areas of the two enantiomers. A successful separation will show baseline resolution between the (S) and (R) enantiomers, allowing for accurate quantification.

Chiral Gas Chromatography (GC): Direct analysis of this compound by GC is challenging due to its low volatility and the potential for thermal degradation. However, after conversion to a more volatile ester derivative (e.g., methyl or ethyl ester), chiral GC becomes a viable option. Cyclodextrin-based CSPs are commonly employed for this purpose. gcms.cznih.gov These phases create chiral cavities into which one enantiomer fits better than the other, leading to different retention times. gcms.cz

Table 2: Hypothetical Chiral GC Conditions for the Methyl Ester of 2-(1,4-dioxan-2-yl)acetic acid

| Parameter | Condition | Rationale |

|---|---|---|

| Column | Cyclodextrin-based CSP (e.g., Rt-bDEXse) | Effective for separating enantiomers of various chiral intermediates. nih.gov |

| Carrier Gas | Hydrogen or Helium | Provides optimal efficiency and resolution. gcms.cz |

| Temperature Program | Optimized gradient (e.g., 70°C hold, then ramp to 150°C) | Ensures good separation and peak shape within a reasonable analysis time. nih.gov |

| Detector | Flame Ionization Detector (FID) | Universal and sensitive detector for organic compounds. |

Advanced Spectroscopic Techniques for Absolute Configuration Assignment (e.g., Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD), Optical Rotatory Dispersion (ORD))

While chromatography can determine enantiomeric purity, chiroptical spectroscopic methods are essential for assigning the absolute configuration of a molecule. encyclopedia.pub These techniques measure the differential interaction of chiral molecules with polarized light.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule in the UV-Vis region. encyclopedia.pub The resulting spectrum, with its characteristic positive and negative bands (Cotton effects), is a unique fingerprint of a molecule's absolute configuration. For this compound, the carboxylic acid group and the dioxane ether oxygens act as chromophores. While these are relatively weak chromophores, they can produce a measurable ECD spectrum. The interpretation relies heavily on comparing the experimental spectrum with a theoretically calculated spectrum for a known configuration (e.g., the 'S' configuration) using time-dependent density functional theory (TD-DFT). nih.gov A match between the experimental and calculated spectra provides a confident assignment of the absolute configuration. nih.govnih.gov The conformation of the molecule significantly influences the ECD spectrum, so a thorough conformational analysis is a prerequisite for accurate calculations. encyclopedia.pub

Vibrational Circular Dichroism (VCD): VCD is the infrared counterpart to ECD, measuring the differential absorption of left and right circularly polarized light in the infrared region, corresponding to vibrational transitions. biotools.us A key advantage of VCD is that every chiral molecule has a VCD spectrum, as no electronic chromophore is required. biotools.us The absolute configuration is determined by comparing the experimental VCD spectrum with the DFT-calculated spectrum for one of the enantiomers. nih.govschrodinger.com For a molecule like this compound, intermolecular hydrogen bonding of the carboxylic acid can complicate the spectrum. nih.gov To circumvent this, the acid is often converted to its methyl ester to obtain more reliable and reproducible spectra in common solvents like chloroform-d. nih.gov The excellent agreement between the experimental and theoretical VCD spectra allows for an unambiguous assignment of the absolute configuration. rsc.org

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of wavelength. An ORD spectrum displays a Cotton effect in the region of a chromophore's absorption band. scribd.com The sign of the Cotton effect can be correlated with the absolute configuration. Historically, ORD was a primary tool for stereochemical assignment, and while it is often complemented or replaced by ECD, it remains a valuable technique. mdpi.com Similar to ECD and VCD, comparing the experimental ORD curve to that of known compounds or to theoretical predictions can establish the absolute stereochemistry. scribd.com

NMR-Based Chiral Derivatization and Chiral Shift Reagent Studies for Enantiomeric Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation, and with the aid of chiral auxiliaries, it can be used to determine enantiomeric purity. Enantiomers are indistinguishable in a standard NMR spectrum because they have identical physical properties in an achiral environment. libretexts.org However, by introducing a chiral auxiliary, they can be converted into diastereomers (with a chiral derivatizing agent) or diastereomeric complexes (with a chiral solvating agent or shift reagent), which have different NMR spectra. libretexts.orgnih.gov

Chiral Derivatizing Agents (CDAs): A CDA is a chiral molecule that reacts covalently with the enantiomers of the analyte to form a pair of diastereomers. These diastereomers have distinct chemical shifts and/or coupling constants in their NMR spectra. For this compound, the carboxylic acid functional group is the point of derivatization. A common approach involves converting the acid to an amide or ester using a chiral amine or alcohol. For example, reacting the analyte with an enantiopure amine like (S)-α-methylbenzylamine would yield two diastereomeric amides. nih.gov The integration of the now distinct proton or carbon signals for each diastereomer in the NMR spectrum allows for the precise determination of the enantiomeric ratio. koreascience.kr

Chiral Shift Reagents (CSRs): CSRs, often lanthanide-based complexes, form transient, diastereomeric complexes with the analyte. libretexts.org The paramagnetic nature of the lanthanide ion induces large changes in the chemical shifts of the analyte's protons. Because the two diastereomeric complexes have different stability constants and geometries, the induced shifts will be different for the (S) and (R) enantiomers of the analyte. This results in the separation of previously overlapping signals in the NMR spectrum, enabling quantification of the enantiomeric excess through integration. libretexts.org The carboxylic acid group in this compound can act as a binding site for the CSR.

X-ray Crystallography of Chiral Derivatives for Absolute Configuration Confirmation

X-ray crystallography is considered the definitive method for determining the absolute configuration of a chiral molecule, provided that a suitable single crystal can be grown. nih.gov This technique provides a three-dimensional map of the electron density in the crystal, revealing the precise spatial arrangement of all atoms. mdpi.com

For this compound, which may be an oil or a low-melting solid, obtaining single crystals suitable for X-ray diffraction can be challenging. A common and effective strategy is to prepare a crystalline derivative. This is typically achieved by reacting the carboxylic acid with a heavy atom-containing chiral or achiral reagent. The presence of a heavy atom (e.g., bromine, iodine) facilitates the determination of the absolute structure using anomalous dispersion effects. mdpi.com

For instance, forming an amide or ester with a reagent like p-bromoaniline or p-bromophenacyl bromide can yield a crystalline solid. The subsequent X-ray analysis of this derivative unambiguously determines the relative arrangement of all atoms. By knowing the absolute configuration of the derivatizing agent (if it is chiral) or by using anomalous scattering, the absolute configuration of the original this compound molecule can be unequivocally established. dtic.milresearchgate.net This method provides the ultimate proof of stereochemistry, against which other spectroscopic methods are often calibrated.

Derivatization and Functionalization Studies of S 2 1,4 Dioxan 2 Yl Acetic Acid

Esterification and Amidation Reactions for Diverse Synthetic Applications and Libraries

The carboxylic acid moiety of (S)-2-(1,4-dioxan-2-yl)acetic acid is a prime site for derivatization through esterification and amidation reactions. These transformations are fundamental in creating libraries of compounds for structure-activity relationship (SAR) studies, a critical component of drug discovery.

Esterification:

Standard esterification methods, such as Fischer-Speier esterification using an alcohol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid or p-toluenesulfonic acid), can be employed. To circumvent the often harsh conditions of acid catalysis that might affect the dioxane ring, milder methods are preferable. These include:

DCC/DMAP coupling: Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) facilitate the formation of esters at room temperature with a wide range of alcohols.

Carbodiimide coupling with other activators: Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with hydroxybenzotriazole (B1436442) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are water-soluble and offer high yields with minimal side products.

Mitsunobu reaction: This reaction, utilizing triphenylphosphine (B44618) and a dialkyl azodicarboxylate (e.g., DEAD or DIAD), allows for the esterification with primary and secondary alcohols under mild, neutral conditions, which is particularly advantageous for preserving the integrity of the chiral dioxane ring.

The synthesis of a diverse library of esters can be achieved by reacting this compound with a variety of alcohols, including simple alkyl alcohols, functionalized alcohols, and phenols.

Amidation:

Similar to esterification, the carboxylic acid can be readily converted to a wide array of amides. These derivatives are of particular interest in medicinal chemistry due to the prevalence of the amide bond in biologically active molecules. Common amidation strategies include:

Activated ester method: The carboxylic acid can be converted to an activated ester (e.g., N-hydroxysuccinimide ester or pentafluorophenyl ester), which then reacts smoothly with a primary or secondary amine.

Peptide coupling reagents: A vast arsenal (B13267) of peptide coupling reagents developed for peptide synthesis is applicable here. Reagents such as benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP), (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), and (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (HATU) provide rapid and efficient amide bond formation with a broad substrate scope.

The generation of amide libraries involves coupling the parent acid with a diverse set of amines, including aliphatic and aromatic amines, as well as amino acid esters.

Table 1: Representative Esterification and Amidation Reactions

| Transformation | Reagents and Conditions | Product Type |

| Esterification | Alcohol, Cat. H₂SO₄, Heat | Alkyl/Aryl Ester |

| Esterification | Alcohol, DCC, DMAP, CH₂Cl₂ | Alkyl/Aryl Ester |

| Esterification | Alcohol, PPh₃, DEAD | Alkyl/Aryl Ester |

| Amidation | Amine, EDC, HOBt, DMF | Alkyl/Aryl Amide |

| Amidation | Amine, HATU, DIPEA, DMF | Alkyl/Aryl Amide |

Stereoselective Reduction Reactions of the Carboxylic Acid Functionality

The stereoselective reduction of the carboxylic acid group to a primary alcohol, yielding (S)-2-(1,4-dioxan-2-yl)ethanol, is a valuable transformation that provides a different handle for further functionalization while preserving the critical stereochemistry at the C2 position of the dioxane ring.

Given the presence of the chiral center, the choice of reducing agent and reaction conditions is crucial to avoid racemization. Common methods for this reduction include:

Borane (B79455) reagents: Borane-tetrahydrofuran complex (B₂H₆-THF) or borane-dimethyl sulfide (B99878) complex (BMS) are highly effective and selective for the reduction of carboxylic acids to alcohols. These reactions are typically performed under mild conditions and are compatible with a variety of functional groups.

Lithium aluminum hydride (LiAlH₄): While a powerful reducing agent, LiAlH₄ can be used for the reduction of the carboxylic acid. However, careful control of the reaction temperature is necessary to prevent side reactions. The acid is typically first converted to its lithium salt before reduction.

Sodium borohydride (B1222165) in the presence of activators: Sodium borohydride (NaBH₄) alone is generally not reactive enough to reduce carboxylic acids. However, its reactivity can be enhanced by the addition of activating agents like iodine or by using it in combination with a Lewis acid.

The resulting chiral alcohol can then be used in a variety of subsequent reactions, such as etherification, further oxidation to an aldehyde, or conversion to a leaving group for nucleophilic substitution. Research on the stereoselective reduction of similar chiral carboxylic acids suggests that borane-based reagents are often the preferred choice due to their high chemoselectivity and mild reaction conditions. researchgate.net

Modifications and Functionalization of the Dioxane Ring for Novel Chiral Architectures

Beyond the acetic acid side chain, the 1,4-dioxane (B91453) ring itself presents opportunities for modification to generate novel chiral scaffolds. enamine.netnih.gov These modifications can introduce new functional groups and alter the conformational properties of the molecule.

Approaches to functionalizing the dioxane ring can be envisioned through several strategies:

Radical halogenation: Selective radical halogenation at one of the methylene (B1212753) carbons of the dioxane ring, followed by nucleophilic substitution, could introduce a variety of functional groups. The regioselectivity of this approach would need to be carefully controlled.

Ring-opening and closing strategies: The dioxane ring could be opened, for instance, by acidic hydrolysis, to reveal a diol precursor. This intermediate could then be functionalized and re-cyclized under different conditions to introduce new substituents on the ring. nih.gov

Metal-catalyzed C-H activation: Modern synthetic methods involving transition-metal-catalyzed C-H activation could potentially be used to directly functionalize the C-H bonds of the dioxane ring with high selectivity. nih.gov

These advanced strategies would allow for the synthesis of highly substituted and structurally diverse dioxane derivatives, expanding the range of chiral architectures accessible from the parent acid.

Coupling Reactions with Other Chiral Scaffolds and Substrates

The this compound scaffold can be coupled with other chiral molecules to create more complex and potentially more potent biologically active compounds. The carboxylic acid functionality is the primary handle for these coupling reactions.

Peptide-like couplings: The amidation reactions described in section 8.1 can be used to couple the acid with chiral amines, including amino acid esters and other chiral amine-containing scaffolds. This approach leads to the formation of diastereomeric products, which can be separated and evaluated for their distinct biological properties.

Ester linkages to chiral alcohols: Similarly, esterification with chiral alcohols can be used to link the dioxane scaffold to other chiral systems. The use of chiral auxiliaries in these coupling reactions could also be explored to control the stereochemical outcome of the reaction. researchgate.net

Cross-coupling reactions: While direct cross-coupling of the carboxylic acid is challenging, it can be converted to other functional groups that are amenable to standard cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). For example, the corresponding alcohol (from reduction) could be converted to a halide or triflate, which could then participate in various cross-coupling reactions.

The ability to couple this chiral building block with other chiral entities opens up a vast chemical space for the design and synthesis of novel molecules with potentially unique three-dimensional structures and biological activities.

Future Research Directions and Emerging Trends in S 2 1,4 Dioxan 2 Yl Acetic Acid Chemistry

Development of Novel and Highly Efficient Asymmetric Synthetic Routes with Enhanced Sustainability

The practical utility of (S)-2-(1,4-dioxan-2-yl)acetic acid is fundamentally dependent on the ability to produce it in high enantiomeric purity and yield. While traditional methods for obtaining chiral compounds include resolution of racemates and the use of the chiral pool, modern research prioritizes the development of catalytic asymmetric syntheses from achiral starting materials. nih.govresearchgate.net Future efforts in this area will likely concentrate on several key strategies:

Catalytic Asymmetric Hydrogenation: One promising approach involves the asymmetric hydrogenation of a suitable unsaturated precursor, such as a 2-(1,4-dioxen-2-yl)acetic acid derivative. This method, which utilizes chiral metal catalysts like those based on rhodium (e.g., DuPHOS) or ruthenium, is a powerful tool for establishing stereocenters with high enantiomeric excess. researchgate.netmdpi.com

Asymmetric Dihydroxylation and Cyclization: An alternative route could involve the asymmetric dihydroxylation of a vinylacetic acid derivative, followed by a subsequent cyclization with a two-carbon unit to form the dioxane ring. This would require careful control of stereochemistry during both the dihydroxylation and the etherification steps.

Enzyme-Catalyzed Processes: Biocatalysis offers a highly sustainable and selective method for chiral synthesis. The use of enzymes, such as lipases for kinetic resolution of a racemic ester of 2-(1,4-dioxan-2-yl)acetic acid, or other engineered enzymes could provide a green pathway to the desired (S)-enantiomer.

A primary goal across all synthetic development will be the adherence to the principles of green chemistry. This includes minimizing waste, avoiding hazardous reagents, and designing processes that are atom-economical and energy-efficient.

Exploration of Untapped Reactivity and Cascade Transformations Involving the Chiral Dioxane Structure

The chemical reactivity of this compound has not been extensively documented, presenting a significant opportunity for fundamental research. The molecule contains multiple reactive sites: the carboxylic acid, the α-proton, and the dioxane ring itself. Future investigations will likely focus on:

Derivatization of the Carboxylic Acid: Standard transformations of the acid group to form esters, amides, and other derivatives are expected. The key research question will be how the adjacent chiral dioxane moiety influences the reactivity and properties of these new compounds.

Stereoselective α-Functionalization: The proton alpha to the carbonyl group could potentially be removed to form an enolate. The subsequent reaction of this enolate would be influenced by the stereocenter at the 2-position of the dioxane ring, potentially allowing for diastereoselective alkylations, aldol (B89426) reactions, or Michael additions.

Ring-Opening Reactions: While 1,4-dioxane (B91453) is generally stable, targeted ring-opening reactions under specific acidic or reductive conditions could yield novel, highly functionalized chiral linear structures.

Cascade Reactions: A particularly exciting avenue is the design of cascade reactions where a single transformation initiates a sequence of bond-forming or bond-breaking events. For example, an intramolecular cyclization initiated at the carboxylic acid group could lead to complex bicyclic or spirocyclic systems, leveraging the pre-existing stereochemistry of the starting material to control the outcome.

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production

For this compound to be a viable building block for industrial applications, its synthesis must be scalable, safe, and efficient. Flow chemistry and automated synthesis platforms offer significant advantages over traditional batch processing. nih.gov The integration of this chemistry with such technologies is a key future trend.

Key advantages include:

Enhanced Safety: The synthesis of dioxane can involve hazardous intermediates or conditions. Confining these reactions to the small volumes of a flow reactor minimizes risk and improves thermal control. nih.gov

Scalability: Scaling up a reaction in a flow system is often a matter of running the reactor for a longer duration or "numbering up" by running multiple reactors in parallel, which is more predictable than scaling up batch reactors. nih.gov

Process Optimization: Automated platforms can rapidly screen a wide range of reaction conditions (temperature, pressure, catalyst loading, residence time) to identify the optimal parameters for yield and selectivity, a task that would be prohibitively time-consuming in batch. nih.gov

Multi-step Synthesis: An automated flow platform could potentially integrate multiple synthetic steps—for instance, the formation of the dioxane ring followed by functionalization of the acetic acid side chain—into a single, continuous end-to-end process with in-line purification and analysis. nih.gov